molecular formula C24H25N5O2 B2956705 3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 844837-00-9

3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2956705
CAS No.: 844837-00-9
M. Wt: 415.497
InChI Key: CAISBEHPCCMGOH-UHFFFAOYSA-N
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Description

This tricyclic purine derivative features a pyrimido[1,2-g]purine core with three critical substituents:

  • 1,7-Dimethyl groups: Improve metabolic stability by reducing oxidative susceptibility.
  • 9-(4-Methylphenyl): Modulates electronic properties and steric bulk, influencing binding affinity.

The compound’s molecular formula is C₂₃H₂₅N₅O₂ (MW: 411.48 g/mol), as inferred from structurally similar analogues . Its synthesis likely involves alkylation or coupling reactions, as seen in related purine derivatives .

Properties

IUPAC Name

3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-11-19(12-10-16)27-13-17(2)14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-7-5-4-6-8-18/h4-12,17H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAISBEHPCCMGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimido[1,2-g]purine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the benzyl, dimethyl, and methylphenyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and similarities:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Target Compound : 3-Benzyl-1,7-dimethyl-9-(4-methylphenyl)-pyrimido[1,2-g]purine-2,4-dione 3-Benzyl, 1,7-diMe, 9-(4-MePh) C₂₃H₂₅N₅O₂ High lipophilicity; potential CNS activity
1,7-Dimethyl-9-(4-methylphenyl)-3-propyl-pyrimido[1,2-g]purine-2,4-dione (BG15485) 3-Propyl, 1,7-diMe, 9-(4-MePh) C₂₀H₂₅N₅O₂ Reduced steric bulk vs. benzyl; lower MW (367.44)
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 1-Me, 9-(4-MeBn), fused tetrahydropyrimido C₁₉H₂₁N₅O₂ Improved solubility due to saturated ring
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-pyrimido[1,2-g]purine-2,4-dione 9-(4-EtOPh), 3-(4-MeBn), 1-Me C₂₅H₂₆N₅O₃ Ethoxy group enhances polarity; MW 456.51
9-(4-Fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-pyrimido[2,1-f]purine-2,4(1H,3H)-dione 9-(4-FPh), 3-(2-MeBn), 1,7-diMe C₂₂H₂₂FN₅O₂ Fluorine increases electronegativity; MW 431.45

Key Observations :

  • Position 3 Substituents : The benzyl group in the target compound provides greater aromatic interactions compared to propyl (BG15485) or methylbenzyl groups .
  • Position 9 Modifications : 4-Methylphenyl (target) balances hydrophobicity, while 4-ethoxyphenyl (C₂₅H₂₆N₅O₃) increases polarity . Fluorophenyl derivatives (C₂₂H₂₂FN₅O₂) enhance bioavailability via halogen bonding .
  • Saturation Effects : Tetrahydropyrimido rings (C₁₉H₂₁N₅O₂) improve solubility but reduce planar rigidity .

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